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molecular formula C8H8O4 B1670194 Dehydroacetic acid CAS No. 520-45-6

Dehydroacetic acid

Cat. No. B1670194
M. Wt: 168.15 g/mol
InChI Key: PGRHXDWITVMQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04548973

Procedure details

A 1-liter, 3-neck, round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Soxhlet extractor topped with a water cooled condenser. The extractor is filled with 125 g of type 3A molecular sieves and the flask with 80.5 g (0.479 mole) dehydroacetic acid, 500 ml methyl alcohol, and 20 g of concentrated (96%) sulfuric acid. The stirred mixture in the flask is heated to the boiling point by means of an oil bath. The resulting vapor is condensed and allowed to flow through the molecular sieves and returned to the flask. This process is continued for 24 hours. The cooled mixture is then diluted with 250 ml of methylene chloride and neutralized with aqueous caustic. Water is added to the mixture and the methylene chloride layer is separated from the resulting two-phase system. The water layer is extracted twice more with 250 ml amounts of methylene chloride. The combined methylene chloride extracts are washed twice with water, dried over magnesium sulfate, filtered free of solids, and the solvent is removed on a rotary evaporator. The residue is then subjected to vacuum distillation through a 10 inch Vigreaux column yielding 48 g of methyl 2,6-dimethyl-4-oxopyran-3-carboxylate boiling between 130°-136° C. at 1.0 mm pressure.
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]1[O:9][C:7](=O)[CH:6]([C:10]([CH3:12])=O)[C:4](=[O:5])[CH:3]=1.[CH3:13][OH:14].S(=O)(=O)(O)O.[OH2:20].[CH2:21](Cl)Cl>>[CH3:21][C:13]1[O:14][C:10]([CH3:12])=[CH:6][C:4](=[O:5])[C:3]=1[C:2]([O:9][CH3:7])=[O:20]

Inputs

Step One
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
80.5 g
Type
reactant
Smiles
CC1=CC(=O)C(C(=O)O1)C(=O)C
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-liter, 3-neck, round-bottom flask is equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
a thermometer, and a Soxhlet extractor topped with a water cooled condenser
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture in the flask is heated to the boiling point by means of an oil bath
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
the methylene chloride layer is separated from the resulting two-phase system
EXTRACTION
Type
EXTRACTION
Details
The water layer is extracted twice more with 250 ml amounts of methylene chloride
WASH
Type
WASH
Details
The combined methylene chloride extracts are washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered free of solids
CUSTOM
Type
CUSTOM
Details
the solvent is removed on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue is then subjected to vacuum distillation through a 10 inch Vigreaux column

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC=1OC(=CC(C1C(=O)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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